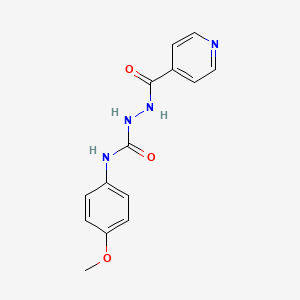

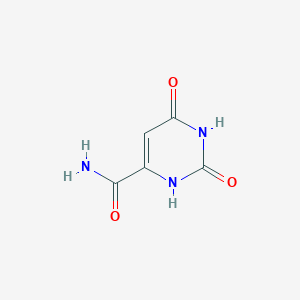

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide

Overview

Description

“2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide” is a compound that inhibits soluble epoxide hydrolase (sEH), which acts upon lipid epoxides, including those of arachidonic acid known as epoxyeicosatrienoic acids (EETs). These lipid epoxides are known effectors of blood pressure and modulators of vascular permeability .

Synthesis Analysis

The synthesis of this compound involves the use of low-cost materials, a minimal amount of solvents, and fast purification procedures . The product is isolated by crystallization as a stable hemiacetal derivative from chromatographic solutions containing methanol .

Molecular Structure Analysis

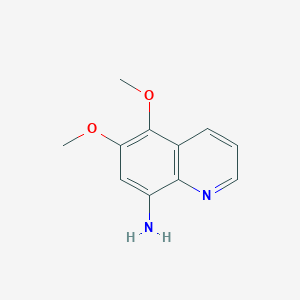

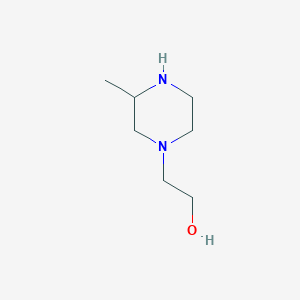

The molecular structure of “2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide” is represented by the formula C5H5N3O3 . The lengths of the carboxyl bonds at positions C7-O9 and C7-O8 are different from those of conventional single and double bonds, suggesting that the double bond and negative charge are delocalized .

Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For instance, the reaction of methyloxazine with propanolamine in a sealed vial in solventless condition gives 1-propanol-6-methyl uracil, and finally, the oxidation with selenium dioxide allows to obtain uracil aldehyde .

Scientific Research Applications

Soluble Epoxide Hydrolase (sEH) Inhibition

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide: has been identified as an inhibitor of soluble epoxide hydrolase (sEH) . sEH is an enzyme that hydrolyzes lipid epoxides, which are known to regulate blood pressure and vascular permeability. By inhibiting sEH, these compounds can potentially be used to treat various cardiovascular and inflammatory diseases, including hypertension, diabetes, and atherosclerosis .

Pharmaceutical Compositions

This compound is also involved in the development of pharmaceutical compositions. It serves as an active ingredient in formulations designed to modulate the activity of sEH, thereby offering therapeutic benefits for diseases associated with the enzyme’s activity .

Medicinal Chemistry Research

In the field of medicinal chemistry, 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide is utilized for synthesizing new chemical entities. Its structure serves as a scaffold for creating derivatives that could lead to the discovery of new drugs .

Biochemical Research

The compound finds applications in biochemical research, particularly in studies exploring the mechanisms of enzyme inhibition and the role of lipid epoxides in cellular signaling pathways .

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for “2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide” could involve further exploration of its potential therapeutic effects in disorders associated with sEH, such as hypertension, diabetes, metabolic syndrome, atherosclerosis, coronary artery disease, angina, ischemia, ischemic stroke, Raynaud’s disease, inflammatory processes, genitourinary disorders, conditions of the eye, and renal disease .

properties

IUPAC Name |

2,4-dioxo-1H-pyrimidine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c6-4(10)2-1-3(9)8-5(11)7-2/h1H,(H2,6,10)(H2,7,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFHIZASFFTQOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90290115 | |

| Record name | 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide | |

CAS RN |

769-97-1 | |

| Record name | NSC66692 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main focus of the research paper regarding 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamides?

A1: The paper focuses on a novel method for synthesizing 1- and 1,5-substituted orotamides (2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamides). The researchers describe a regiospecific ring-transformation of 1,3-di- or 1,3,4-trisubstituted maleimides as a starting point for their synthesis. [] This provides a new route to these compounds, which could be valuable for further research into their properties and potential applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1,2-diphenyl-2-(phenylhydrazinylidene)ethylidene]amino]aniline](/img/structure/B1361542.png)

![2,5-Bis[(2-hydroxyethyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1361554.png)

![2-[(2-Methoxyethoxy)methyl]oxirane](/img/structure/B1361559.png)